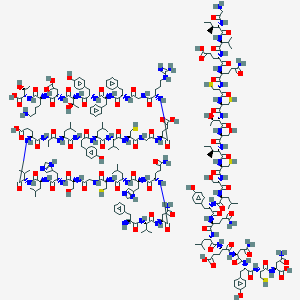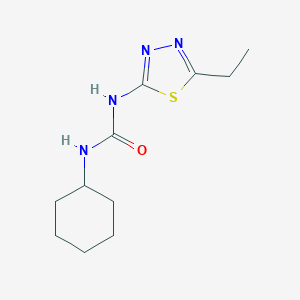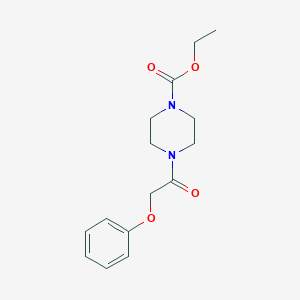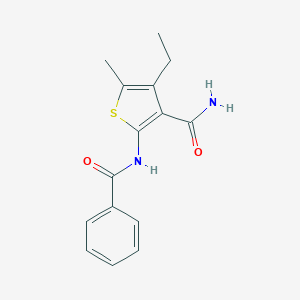
Insulin aspart
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Insulin aspart is a rapid-acting insulin analogue used to manage blood glucose levels in individuals with diabetes mellitus, particularly type 1 and type 2 diabetes . It is a modified form of human insulin where a single amino acid, proline, is replaced with aspartic acid at position B28 . This modification reduces the tendency of insulin molecules to form hexamers, allowing for faster absorption and onset of action .
准备方法
Synthetic Routes and Reaction Conditions: Insulin aspart is produced using recombinant DNA technology. The gene encoding this compound is inserted into the genome of a yeast strain, typically Saccharomyces cerevisiae . The yeast cells are then cultured in a bioreactor under controlled conditions, where they express and secrete this compound . The insulin is harvested, purified, and formulated into a solution suitable for injection .
Industrial Production Methods: The industrial production of this compound involves several key steps:
Fermentation: Yeast cells containing the this compound gene are grown in large bioreactors.
Harvesting: The this compound is secreted into the culture medium and is harvested by centrifugation.
Purification: The harvested insulin is purified using chromatography techniques to remove impurities and ensure high purity.
Formulation: The purified this compound is formulated into a stable injectable solution.
化学反应分析
Types of Reactions: Insulin aspart primarily undergoes reactions typical of proteins, including:
Oxidation: Oxidative stress can lead to the oxidation of methionine residues in this compound.
Reduction: Disulfide bonds within the insulin molecule can be reduced to free thiol groups.
Substitution: The substitution of proline with aspartic acid at position B28 is a key modification in this compound.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents can induce oxidation.
Reduction: Reducing agents like dithiothreitol (DTT) can reduce disulfide bonds.
Substitution: Genetic engineering techniques are used to substitute amino acids.
Major Products Formed:
Oxidation: Oxidized this compound with modified methionine residues.
Reduction: Reduced this compound with free thiol groups.
Substitution: this compound with aspartic acid at position B28.
科学研究应用
Insulin aspart has a wide range of applications in scientific research:
Chemistry: Used as a model protein to study protein folding, stability, and interactions.
Biology: Investigated for its role in cellular signaling pathways and glucose metabolism.
Medicine: Extensively used in clinical trials to evaluate its efficacy and safety in managing diabetes.
Industry: Employed in the development of biosimilar insulin products and advanced drug delivery systems.
作用机制
Insulin aspart mimics the action of endogenous insulin by binding to insulin receptors on the surface of target cells, such as liver, muscle, and adipose tissue . This binding activates the insulin receptor, triggering a cascade of intracellular signaling pathways that promote glucose uptake, glycogen synthesis, and inhibition of glucose production by the liver . The rapid onset of action of this compound is due to its reduced tendency to form hexamers, allowing for quicker absorption into the bloodstream .
相似化合物的比较
Insulin lispro: Another rapid-acting insulin analogue with a similar onset of action.
Insulin glulisine: A rapid-acting insulin analogue with a slightly different amino acid modification.
Regular human insulin: Has a slower onset and longer duration of action compared to insulin aspart.
Uniqueness of this compound: this compound’s unique substitution of proline with aspartic acid at position B28 results in a faster onset of action and a more physiological time-action profile compared to regular human insulin . This makes it particularly effective in controlling postprandial blood glucose levels .
属性
IUPAC Name |
4-[[2-[[88-[[5-amino-2-[[2-[[2-[[2-[(2-aminoacetyl)amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoyl]amino]-6-[[2-[[2-[[5-amino-2-[[4-amino-2-[[2-[(2-amino-3-phenylpropanoyl)amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-5-oxopentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-47-[(3-amino-1-carboxy-3-oxopropyl)carbamoyl]-53-(2-amino-2-oxoethyl)-62-(3-amino-3-oxopropyl)-77-butan-2-yl-24,56-bis(2-carboxyethyl)-83-(1-hydroxyethyl)-12,71,80-tris(hydroxymethyl)-33,50,65-tris[(4-hydroxyphenyl)methyl]-15-(1H-imidazol-4-ylmethyl)-27-methyl-18,30,36,59,68-pentakis(2-methylpropyl)-7,10,13,16,19,22,25,28,31,34,37,40,49,52,55,58,61,64,67,70,73,76,79,82,85,87-hexacosaoxo-21,39-di(propan-2-yl)-3,4,44,45,90,91-hexathia-8,11,14,17,20,23,26,29,32,35,38,41,48,51,54,57,60,63,66,69,72,75,78,81,84,86-hexacosazabicyclo[72.11.7]dononacontane-42-carbonyl]amino]acetyl]amino]-5-[[1-[[2-[[1-[[1-[[1-[[1-[[1-[[6-amino-1-[(1-carboxy-2-hydroxypropyl)amino]-1-oxohexan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C256H381N65O79S6/c1-29-129(23)204(313-191(338)102-258)251(394)317-203(128(21)22)247(390)287-157(73-80-198(348)349)216(359)282-154(69-76-187(262)334)220(363)308-182-114-404-405-115-183-243(386)305-177(109-323)240(383)293-160(85-121(7)8)224(367)294-166(92-138-51-59-144(328)60-52-138)227(370)283-152(67-74-185(260)332)217(360)289-159(84-120(5)6)222(365)285-156(72-79-197(346)347)219(362)301-172(98-188(263)335)234(377)297-168(94-140-55-63-146(330)64-56-140)230(373)309-181(242(385)304-175(254(397)398)100-190(265)337)113-403-402-112-180(213(356)272-105-192(339)277-151(70-77-195(342)343)215(358)280-149(50-42-82-270-256(266)267)211(354)271-106-193(340)278-164(90-136-45-36-32-37-46-136)226(369)296-165(91-137-47-38-33-39-48-137)229(372)298-169(95-141-57-65-147(331)66-58-141)238(381)319-206(132(26)325)252(395)303-174(101-199(350)351)235(378)281-150(49-40-41-81-257)221(364)321-208(134(28)327)255(399)400)311-249(392)202(127(19)20)316-236(379)162(87-123(11)12)291-228(371)167(93-139-53-61-145(329)62-54-139)295-223(366)158(83-119(3)4)288-209(352)131(25)276-214(357)155(71-78-196(344)345)286-246(389)201(126(17)18)315-237(380)163(88-124(13)14)292-232(375)171(97-143-104-269-118-275-143)300-239(382)176(108-322)279-194(341)107-273-212(355)179(111-401-406-116-184(310-244(182)387)245(388)320-207(133(27)326)253(396)306-178(110-324)241(384)318-205(130(24)30-2)250(393)312-183)307-225(368)161(86-122(9)10)290-231(374)170(96-142-103-268-117-274-142)299-218(361)153(68-75-186(261)333)284-233(376)173(99-189(264)336)302-248(391)200(125(15)16)314-210(353)148(259)89-135-43-34-31-35-44-135/h31-39,43-48,51-66,103-104,117-134,148-184,200-208,322-331H,29-30,40-42,49-50,67-102,105-116,257-259H2,1-28H3,(H2,260,332)(H2,261,333)(H2,262,334)(H2,263,335)(H2,264,336)(H2,265,337)(H,268,274)(H,269,275)(H,271,354)(H,272,356)(H,273,355)(H,276,357)(H,277,339)(H,278,340)(H,279,341)(H,280,358)(H,281,378)(H,282,359)(H,283,370)(H,284,376)(H,285,365)(H,286,389)(H,287,390)(H,288,352)(H,289,360)(H,290,374)(H,291,371)(H,292,375)(H,293,383)(H,294,367)(H,295,366)(H,296,369)(H,297,377)(H,298,372)(H,299,361)(H,300,382)(H,301,362)(H,302,391)(H,303,395)(H,304,385)(H,305,386)(H,306,396)(H,307,368)(H,308,363)(H,309,373)(H,310,387)(H,311,392)(H,312,393)(H,313,338)(H,314,353)(H,315,380)(H,316,379)(H,317,394)(H,318,384)(H,319,381)(H,320,388)(H,321,364)(H,342,343)(H,344,345)(H,346,347)(H,348,349)(H,350,351)(H,397,398)(H,399,400)(H4,266,267,270) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEDIKSVWBUKTRA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(=O)NC2CSSCC(C(=O)NC(CSSCC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CO)CC(C)C)CC3=CC=C(C=C3)O)CCC(=O)N)CC(C)C)CCC(=O)O)CC(=O)N)CC4=CC=C(C=C4)O)C(=O)NC(CC(=O)N)C(=O)O)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NC(CC5=CC=CC=C5)C(=O)NC(CC6=CC=CC=C6)C(=O)NC(CC7=CC=C(C=C7)O)C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)O)C(C)C)CC(C)C)CC8=CC=C(C=C8)O)CC(C)C)C)CCC(=O)O)C(C)C)CC(C)C)CC9=CNC=N9)CO)NC(=O)C(CC(C)C)NC(=O)C(CC2=CNC=N2)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CC2=CC=CC=C2)N)C(=O)NC(C(=O)NC(C(=O)N1)CO)C(C)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C(C(C)CC)NC(=O)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C256H381N65O79S6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
5826 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1,4-Bis[(4-methylphenoxy)acetyl]-1,4-diazepane](/img/structure/B240792.png)
![4-{[(cyclohexylamino)carbonyl]amino}-N,N-dimethylbenzamide](/img/structure/B240794.png)
![2-isopropoxy-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B240795.png)
![2,4-dichloro-N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B240801.png)
![N-[4-(acetylamino)phenyl]-2-isobutoxybenzamide](/img/structure/B240803.png)
![4-{4-[(Isopropylamino)sulfonyl]anilino}-4-oxobutanoic acid](/img/structure/B240806.png)
![N-[3-(4-methylpiperazine-1-carbonyl)phenyl]benzamide](/img/structure/B240811.png)
![N-{4-[(dimethylamino)carbonyl]phenyl}-3-methylbenzamide](/img/structure/B240812.png)

![3-methyl-N-[3-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B240817.png)
![N,N-diethyl-3-[(3-methylbenzoyl)amino]benzamide](/img/structure/B240818.png)

![4-methyl-N-[4-(propionylamino)phenyl]benzamide](/img/structure/B240822.png)

